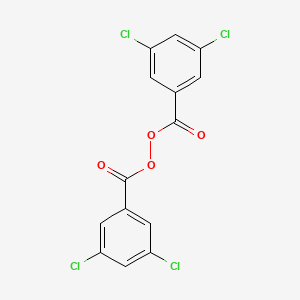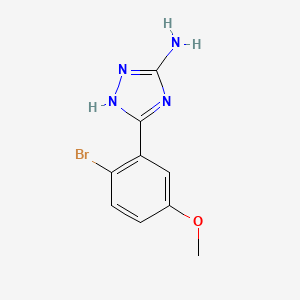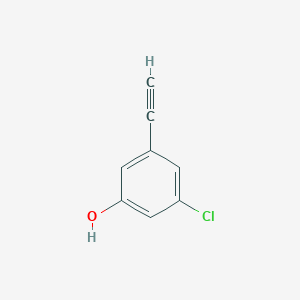
3-Chloro-5-ethynylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-ethynylphenol is an organic compound characterized by a phenol group substituted with a chlorine atom at the third position and an ethynyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethynylphenol typically involves the following steps:
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a halogenated phenol with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and ethynylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-ethynylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium or platinum catalysts can reduce the ethynyl group.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alkenes and alkanes.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-5-ethynylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-ethynylphenol involves its interaction with various molecular targets, including enzymes and receptors. The phenol group can form hydrogen bonds and participate in redox reactions, while the ethynyl group can engage in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-5-methylphenol: Similar structure but with a methyl group instead of an ethynyl group.
3-Chloro-5-ethylphenol: Similar structure but with an ethyl group instead of an ethynyl group.
3-Chloro-5-methoxyphenol: Similar structure but with a methoxy group instead of an ethynyl group.
Uniqueness
3-Chloro-5-ethynylphenol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethynyl group can participate in various coupling reactions and provide a handle for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H5ClO |
|---|---|
Poids moléculaire |
152.58 g/mol |
Nom IUPAC |
3-chloro-5-ethynylphenol |
InChI |
InChI=1S/C8H5ClO/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5,10H |
Clé InChI |
ZTMHIMVWWNBYTF-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC(=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13678619.png)
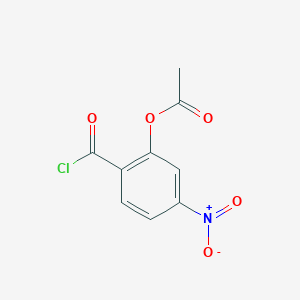
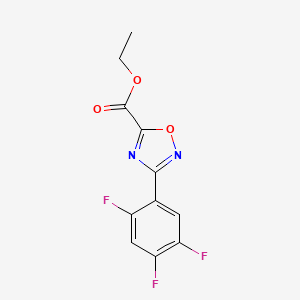

![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)
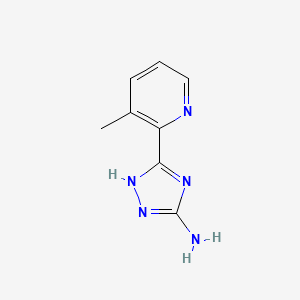
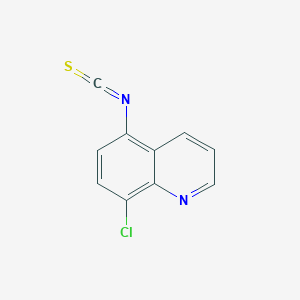
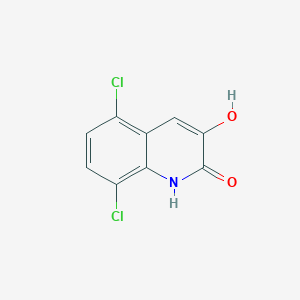

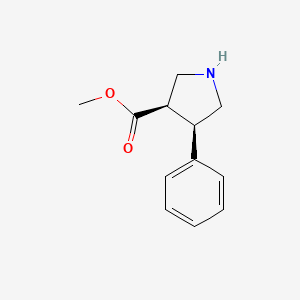
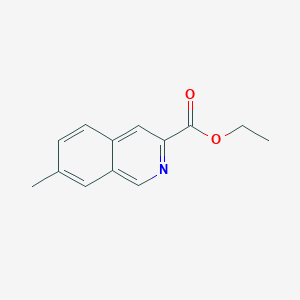
![1-[3-(tert-Butyl)phenyl]guanidine](/img/structure/B13678697.png)
